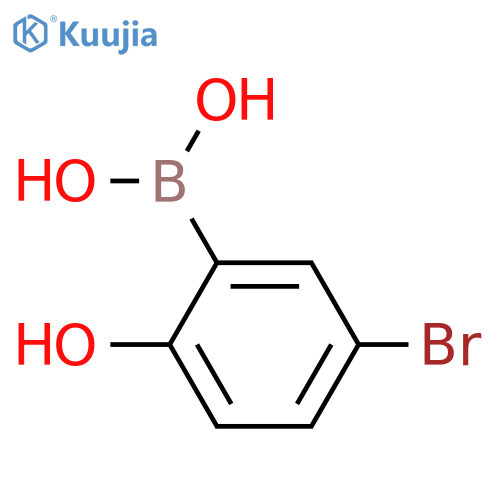Cas no 89598-97-0 (5-Bromo-2-hydroxyphenylboronic acid)

89598-97-0 structure
商品名:5-Bromo-2-hydroxyphenylboronic acid
CAS番号:89598-97-0
MF:C6H6BBrO3
メガワット:216.825041294098
MDL:MFCD00093408
CID:719986
PubChem ID:44118764
5-Bromo-2-hydroxyphenylboronic acid 化学的及び物理的性質
名前と識別子
-
- (5-Bromo-2-hydroxyphenyl)boronic acid
- (5-Bromo-2-Hydroxy)Benzeneboronic Acid
- 5-Bromo-2-hydroxybenzeneboronic acid
- 5-Bromo-2-hydroxyphenylboronic acid
- Benzeneboronic acid,5-bromo-2-hydroxy- (6CI,7CI)
- 5-Bromo-2-hydroxybenzeneboronicacid
- (5-Bromo-2-hydroxyphenyl)boronicacid
- AB03340
- Z1034
- D71386
- B-(5-Bromo-2-hydroxyphenyl)boronic acid (ACI)
- Benzeneboronic acid, 5-bromo-2-hydroxy- (6CI, 7CI)
- SCHEMBL3610834
- 2-Borono-4-bromophenol
- (5-Bromo-2-hydroxyphenyl)boronic acid; 2-Borono-4-bromophenol
- BS-23897
- DTXSID30656973
- MFCD00093408
- DB-057146
- C6H6BBrO3
- BP-11307
- 89598-97-0
- CS-0174885
- AKOS015834775
-
- MDL: MFCD00093408
- インチ: 1S/C6H6BBrO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9-11H
- InChIKey: XSXTWLOHAGPBNO-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(B(O)O)C(O)=CC=1
計算された属性
- せいみつぶんしりょう: 215.95900
- どういたいしつりょう: 215.959
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.7
じっけんとくせい
- 密度みつど: 1.84
- ゆうかいてん: 196-200
- ふってん: 378.3°C at 760 mmHg
- フラッシュポイント: 182.6°C
- 屈折率: 1.644
- PSA: 60.69000
- LogP: -0.16550
5-Bromo-2-hydroxyphenylboronic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: Irritant
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromo-2-hydroxyphenylboronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM134621-1g |
(5-Bromo-2-hydroxyphenyl)boronic acid |
89598-97-0 | 96% | 1g |
$104 | 2024-07-21 | |
| Ambeed | A455096-250mg |
(5-Bromo-2-hydroxyphenyl)boronic acid |
89598-97-0 | 98% | 250mg |
$25.0 | 2025-02-26 | |
| TRC | B694498-1g |
5-Bromo-2-hydroxyphenylboronic acid |
89598-97-0 | 1g |
$ 259.00 | 2023-04-18 | ||
| abcr | AB235629-5 g |
5-Bromo-2-hydroxybenzeneboronic acid, 96%; . |
89598-97-0 | 96% | 5g |
€577.50 | 2023-04-27 | |
| Apollo Scientific | OR1920-25g |
5-Bromo-2-hydroxybenzeneboronic acid |
89598-97-0 | 98% | 25g |
£936.00 | 2025-02-19 | |
| Aaron | AR003XJL-5g |
(5-Bromo-2-hydroxyphenyl)boronic acid |
89598-97-0 | 98% | 5g |
$150.00 | 2025-01-22 | |
| Aaron | AR003XJL-250mg |
(5-Bromo-2-hydroxyphenyl)boronic acid |
89598-97-0 | 98% | 250mg |
$10.00 | 2025-01-22 | |
| A2B Chem LLC | AB82341-250mg |
5-Bromo-2-hydroxyphenylboronic acid |
89598-97-0 | 98% | 250mg |
$19.00 | 2024-04-19 | |
| eNovation Chemicals LLC | D748932-250mg |
(5-Bromo-2-hydroxyphenyl)boronic acid |
89598-97-0 | 96% | 250mg |
$60 | 2025-02-27 | |
| eNovation Chemicals LLC | D748932-5g |
(5-Bromo-2-hydroxyphenyl)boronic acid |
89598-97-0 | 96% | 5g |
$180 | 2025-02-27 |
5-Bromo-2-hydroxyphenylboronic acid 関連文献
-
1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
89598-97-0 (5-Bromo-2-hydroxyphenylboronic acid) 関連製品
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:89598-97-0)5-Bromo-2-hydroxyphenylboronic acid

清らかである:99%
はかる:5.0g
価格 ($):176.0